molecular formula C7H7NOS B1419442 2-Cyclopropylthiazole-4-carbaldehyde CAS No. 1178283-83-4

2-Cyclopropylthiazole-4-carbaldehyde

Cat. No. B1419442
CAS RN: 1178283-83-4
M. Wt: 153.2 g/mol
InChI Key: KMXDXOWGZAQHTH-UHFFFAOYSA-N
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Description

“2-Cyclopropylthiazole-4-carbaldehyde” is a chemical compound with the molecular formula C7H7NOS and a molecular weight of 153.2 . Its IUPAC name is 2-cyclopropyl-1,3-thiazole-4-carbaldehyde .


Molecular Structure Analysis

The InChI code for “2-Cyclopropylthiazole-4-carbaldehyde” is 1S/C7H7NOS/c9-3-6-4-10-7 (8-6)5-1-2-5/h3-5H,1-2H2 . This indicates the presence of a cyclopropyl group attached to the thiazole ring at the 2-position and a carbaldehyde group at the 4-position .


Physical And Chemical Properties Analysis

The boiling point of “2-Cyclopropylthiazole-4-carbaldehyde” is approximately 278.5±13.0 C at 760 mmHg . The compound has a density of 1.370±0.06 g/cm3 . The melting point is not available .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

2-Cyclopropylthiazole-4-carbaldehyde has been explored for its potential in creating new antimicrobial agents. Thiazole derivatives are known for their biological activities, and this compound’s structural framework allows for the synthesis of various derivatives that can act as antibacterial, antifungal, and antiviral agents .

Material Science: Organic Semiconductors

In material science, 2-Cyclopropylthiazole-4-carbaldehyde is used to synthesize compounds with applications in organic semiconductors. These semiconductors are crucial for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Organic Synthesis: Building Blocks

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions to form complex molecules, which are essential in synthesizing pharmaceuticals and other organic compounds .

Drug Discovery: Lead Compound Development

In drug discovery, 2-Cyclopropylthiazole-4-carbaldehyde is valuable for developing lead compounds. Its structure is amenable to modifications, which is critical in the early stages of drug design to improve pharmacokinetic and pharmacodynamic properties .

Chemical Reactions: Catalysts and Reagents

The compound is also used in chemical reactions as a catalyst or reagent. Its unique chemical properties can facilitate or drive certain reactions, making it an important tool in synthetic chemistry .

Analytical Chemistry: Chromatography and Spectroscopy

Lastly, in analytical chemistry, derivatives of 2-Cyclopropylthiazole-4-carbaldehyde can be used as standards or reagents in chromatography and spectroscopy. These techniques are vital for the qualitative and quantitative analysis of chemical substances .

Mechanism of Action

The mechanism of action of “2-Cyclopropylthiazole-4-carbaldehyde” is not explicitly mentioned in the literature. The mechanism of action of a compound generally depends on its chemical structure and the biological system with which it interacts .

Safety and Hazards

“2-Cyclopropylthiazole-4-carbaldehyde” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored at -20C, sealed, and away from moisture .

properties

IUPAC Name

2-cyclopropyl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXDXOWGZAQHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylthiazole-4-carbaldehyde

CAS RN

1178283-83-4
Record name 2-cyclopropyl-1,3-thiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-(chloromethyl)-2-cyclopropylthiazole (3.0 g, 17.2 mmol) in DMSO (10 mL) was charged MnO2 (1.5 g, 17.2 mmol). The mixture was heated to 100° C. overnight, cooled to room temperature and diluted with EtOAc (30 mL). The mixture was filtered through Celite and washed with EtOAc (3×30 mL). The combined organic layer was washed with brine (3×40 mL) and concentrated. The residue was purified by silica gel chromatography using 2 to 5% EtOAc in hexane to afford the title compound (1.0 g, 38%) as a light brown oil, which solidified upon standing in a refrigerator overnight. 1H NMR (400 MHz, CDCl3) δ 9.91 (s, 1H), 7.93 (s, 1H), 2.36 (m, 1H), 1.20 (m, 2H), 1.16 (m, 2H). MS (ES) m/z 154.1 (M+H+).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylthiazole-4-carbaldehyde
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2-Cyclopropylthiazole-4-carbaldehyde
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2-Cyclopropylthiazole-4-carbaldehyde
Reactant of Route 4
2-Cyclopropylthiazole-4-carbaldehyde
Reactant of Route 5
2-Cyclopropylthiazole-4-carbaldehyde
Reactant of Route 6
2-Cyclopropylthiazole-4-carbaldehyde

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